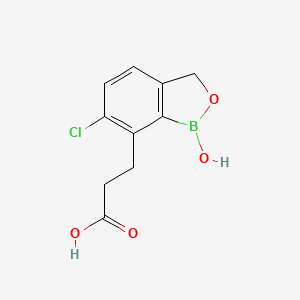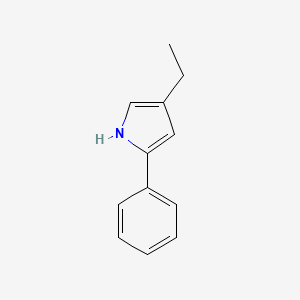
2-(2-Chloro-3-cyanophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-cyanophenyl)acetic acid is an organic compound characterized by the presence of a chloro group and a cyano group attached to a phenyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid typically involves the chlorination of 2-cyanophenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as acetic anhydride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 2-cyanophenylacetic acid under optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-3-cyanophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Major Products Formed
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-3-cyanophenyl)acetic acid
- 2-(3-Cyanophenyl)acetic acid
- 4-Cyanophenylacetic acid
Comparison
2-(2-Chloro-3-cyanophenyl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C9H6ClNO2 |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(2-chloro-3-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-9-6(4-8(12)13)2-1-3-7(9)5-11/h1-3H,4H2,(H,12,13) |
InChI-Schlüssel |
RRFHXSNUECCBGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C#N)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
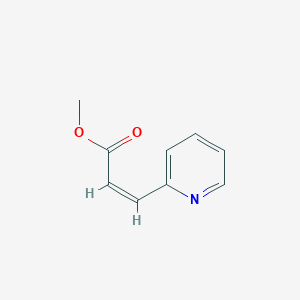

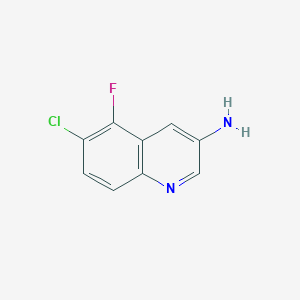

![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
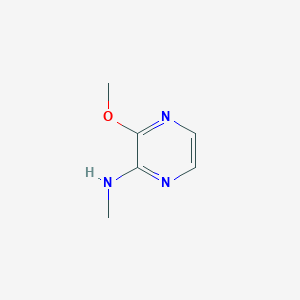
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)

